Hydroxyquinidine gluconate
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Overview
Description
Hydroxyquinidine gluconate is a derivative of quinidine, which is an alkaloid derived from the bark of the Cinchona tree. Quinidine is known for its antiarrhythmic properties and is used to treat various cardiac arrhythmias. This compound is a metabolite of quinidine and shares similar pharmacological properties, making it useful in the management of certain cardiac conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyquinidine gluconate involves the hydroxylation of quinidine. This can be achieved through various chemical reactions, including catalytic hydrogenation or enzymatic hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium on carbon or enzymes like cytochrome P450 .
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Hydroxyquinidine gluconate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into quinidine N-oxide.
Reduction: Reduction reactions can revert this compound back to quinidine.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinidine N-oxide.
Reduction: Quinidine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hydroxyquinidine gluconate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of alkaloid derivatives.
Biology: Investigated for its effects on cellular ion channels and its potential role in modulating cellular functions.
Medicine: Employed in the treatment of cardiac arrhythmias and studied for its potential use in other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Hydroxyquinidine gluconate exerts its effects primarily by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period of the cardiac cells, thereby stabilizing the cardiac rhythm. The compound targets specific ion channels and pathways involved in cardiac electrophysiology, making it effective in managing arrhythmias .
Comparison with Similar Compounds
Quinidine: The parent compound, used for similar therapeutic purposes.
Quinine: Another alkaloid from the Cinchona tree, primarily used as an antimalarial agent.
Hydroquinidine: A stereoisomer of quinidine with similar antiarrhythmic properties.
Uniqueness: Hydroxyquinidine gluconate is unique due to its specific hydroxylation, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a larger volume of distribution and a longer elimination half-life compared to quinidine, making it a valuable alternative in certain clinical scenarios .
Biological Activity
Hydroxyquinidine gluconate is a derivative of quinidine, a medication primarily used for treating arrhythmias and certain types of malaria. This compound exhibits significant biological activity, which can be categorized into its pharmacokinetics, pharmacodynamics, and therapeutic applications. This article provides a detailed overview of these aspects, supported by data tables and relevant research findings.
Pharmacokinetics
Absorption and Bioavailability
this compound has an absolute bioavailability ranging from 70% to 80% , which is comparable to quinidine sulfate. The bioavailability is influenced by first-pass metabolism in the liver, with peak serum concentrations typically occurring 3 to 5 hours post-administration .
Volume of Distribution
The volume of distribution for quinidine is approximately 2 to 3 L/kg in healthy adults, while in patients with conditions such as congestive heart failure, this value can decrease significantly. In contrast, the volume of distribution for hydroxyquinidine is larger, indicating a more extensive tissue distribution .
Elimination Half-Life
The elimination half-life of hydroxyquinidine is about 12 hours , which allows for sustained therapeutic effects. The renal clearance of quinidine is influenced by urine pH; approximately 20% of the drug is excreted unchanged when urine pH is less than 7 .
Pharmacodynamics
Hydroxyquinidine exhibits antiarrhythmic properties similar to its parent compound, quinidine. It acts primarily by blocking sodium channels and inhibiting potassium channels, leading to prolonged action potentials in cardiac tissues. This mechanism contributes to its effectiveness in managing atrial fibrillation and other arrhythmias .
Therapeutic Applications
This compound is utilized in various clinical settings:
- Cardiac Arrhythmias : It is effective in restoring normal sinus rhythm and managing atrial flutter and fibrillation.
- Antimalarial Activity : Hydroxyquinidine has shown efficacy against certain strains of Plasmodium, particularly as an intra-erythrocytic schizonticide .
Case Studies
Several studies have investigated the pharmacokinetics and therapeutic outcomes associated with this compound:
- Study on Pharmacokinetics : A comprehensive study involving intravenous administration of hydroxyquinidine demonstrated that plasma concentration-time profiles were well predicted by pharmacokinetic models, with over 90% accuracy in simulations compared to observed values. This study included diverse patient demographics and dosing regimens .
- Clinical Efficacy : In a clinical trial focusing on patients with ventricular tachycardia, hydroxyquinidine was administered for electrophysiological testing. Results indicated significant improvements in arrhythmia control, supporting its use in acute settings .
Biological Activity Summary Table
Parameter | This compound | Quinidine Sulfate |
---|---|---|
Bioavailability | 70% - 80% | 45% - 100% |
Volume of Distribution | Higher than quinidine | 2 - 3 L/kg |
Elimination Half-Life | ~12 hours | 6 - 8 hours |
Primary Mechanism | Sodium channel blockade | Sodium & potassium channel blockade |
Therapeutic Uses | Arrhythmias, malaria | Arrhythmias |
Properties
CAS No. |
18253-58-2 |
---|---|
Molecular Formula |
C26H38N2O9 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
InChI Key |
LFDHHWHDYXAPIG-OSPZJNBRSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Synonyms |
Hydroxyquinidine gluconate |
Origin of Product |
United States |
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